

# Dehydroespeletone: A Technical Overview of its Discovery and History

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Compound of Interest		
Compound Name:	Dehydroespeletone	
Cat. No.:	B1631916	Get Quote

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### **Abstract**

**Dehydroespeletone**, a naturally occurring acetophenone derivative, has been identified in plant species endemic to the Andean highlands. This technical guide provides a comprehensive overview of the discovery and history of **Dehydroespeletone**, presenting available data on its isolation, characterization, and what is known to date about its biological significance. While research on this specific compound remains limited, this document consolidates the existing information to serve as a foundational resource for scientific and drug development endeavors.

### **Discovery and Nomenclature**

**Dehydroespeletone** was first reported in scientific literature as a novel natural product isolated from Espeletia schultzii, a plant species belonging to the Asteraceae family and native to the páramo ecosystems of the Andes. The discovery was documented by Gonzalez et al. in a 1983 article published in the journal Phytochemistry. The compound's name is derived from the genus of the plant from which it was first isolated, Espeletia.

Chemically, **Dehydroespeletone** is identified as 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one. Its unique structure, featuring a substituted acetophenone core, distinguishes it from other more extensively studied natural products with similar-sounding names such as Dehydroepiandrosterone (DHEA) or Dehydrodiisoeugenol (DHIE).



#### Chemical Identification:

Identifier	Value
Chemical Name	1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en- 1-one
CAS Number	51995-99-4
Molecular Formula	C14H16O3
Molecular Weight	232.28 g/mol

Subsequent phytochemical studies have also identified **Dehydroespeletone** in other plant species, including Artemisia glutinosa.

### **Physicochemical Properties and Characterization**

The initial characterization of **Dehydroespeletone** by Gonzalez et al. would have relied on standard spectroscopic techniques of the era, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate its molecular structure. While the original detailed data from the 1983 publication is not widely accessible, the confirmed chemical structure provides the basis for its characterization.

#### **Expected Spectroscopic Data:**

- ¹H NMR: Would show characteristic signals for aromatic protons, a methoxy group, an acetyl group, and protons of the 3-methylbut-2-en-1-one side chain.
- 13C NMR: Would display resonances corresponding to the carbonyl carbons of the acetyl and enone functionalities, aromatic carbons, the methoxy carbon, and carbons of the aliphatic side chain.
- IR Spectroscopy: Would exhibit strong absorption bands for the carbonyl groups (C=O) and characteristic peaks for the aromatic ring and C-O bonds.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Dehydroespeletone**, along with fragmentation patterns indicative of

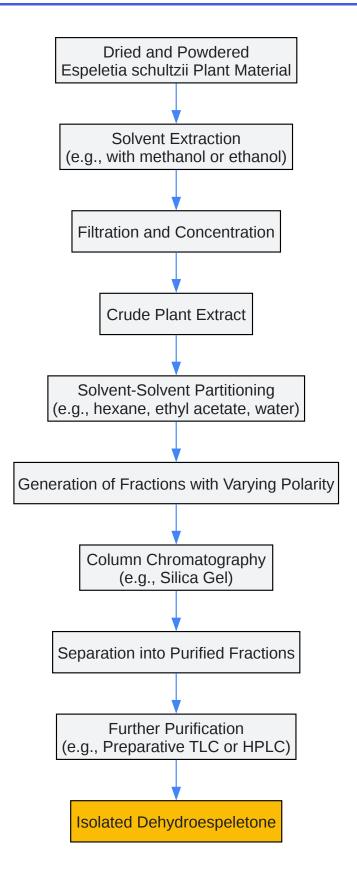


its structure.

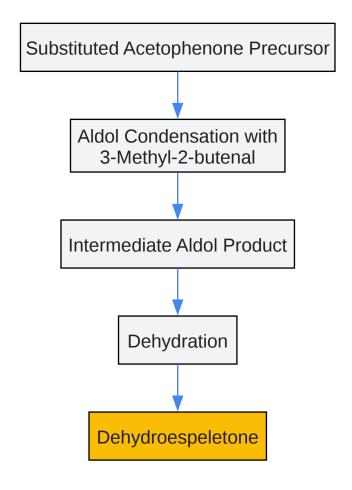
### **Isolation Methodology**

The original protocol for the isolation of **Dehydroespeletone** from Espeletia schultzii as described by Gonzalez et al. would have involved classical natural product chemistry techniques. A generalized workflow for such an isolation is depicted below.









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 To cite this document: BenchChem. [Dehydroespeletone: A Technical Overview of its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631916#discovery-and-history-of-dehydroespeletone]

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